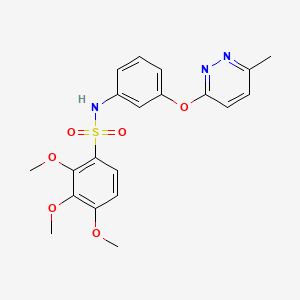

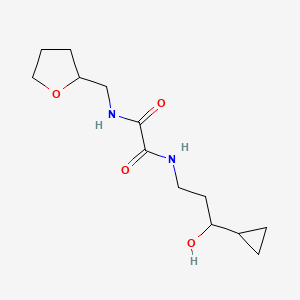

![molecular formula C11H17FN4 B2823156 {[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820580-60-6](/img/structure/B2823156.png)

{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” is a chemical compound with the molecular formula C11H17FN4 . It has a molecular weight of 224.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidinylmethyl group and a fluorine atom .Applications De Recherche Scientifique

Synthesis Methodologies

- Betaine has been used as an effective acid captor in the synthesis of carboxamides involving reactions of carboxylic acids and amines, including those with a pyrimidin-2-ylmethyl structure (Mukaiyama, Aikawa, & Kobayashi, 1976).

- The synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP involves starting from compounds like 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Rao Lingam, 2015).

Chemical Properties and Interactions

- 2,4-Disubstituted pyrimidines, including compounds with pyrrolidin-1-yl substituents, have been studied for their dual activity as cholinesterase and Aβ-aggregation inhibitors, indicating potential applications in Alzheimer's disease research (Mohamed et al., 2011).

- Research on trifluoromethylated analogues of 4,5-dihydroorotic acid involves 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the importance of pyrimidin-2-yl compounds in medicinal chemistry (Sukach et al., 2015).

Applications in Material Science

- Pyrimidinic Schiff bases, such as benzylidene-pyrimidin-2-yl-amine, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating potential applications in material science and engineering (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Biological Interactions and Mechanisms

- Studies on the hydrogen-bond basicity of secondary amines, including those with pyrrolidinyl and pyrimidinyl structures, provide insights into molecular interactions relevant to pharmaceutical and biological research (Graton, Berthelot, & Laurence, 2001).

- Research on 2-aminopyrimidine-containing histamine H4 receptor ligands demonstrates the role of pyrimidine derivatives in drug discovery, especially in the development of compounds targeting specific receptors (Altenbach et al., 2008).

Pharmaceutical Applications

- The design and synthesis of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a selective brain penetrant PDE9A inhibitor, demonstrates the direct application of pyrimidin-2-ylmethyl structures in the development of cognitive disorder treatments (Verhoest et al., 2012).

Mécanisme D'action

Target of Action

Pyrrolidine derivatives are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives play a significant role in the biological activity of many compounds . For instance, in the case of l-proline, the endo conformer is preferred, whereas trans-4-fluoroproline and cis-4-fluoroproline favor the exo and endo envelope conformation, respectively .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 3,3-difluoropyrrolidin-1-yl{(2 s ,4 s )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be eliminated by both metabolism and renal clearance .

Result of Action

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the pharmacological activity of compounds can be influenced by various factors, including the physicochemical properties of the compound, the physiological state of the organism, and the presence of other compounds .

Propriétés

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMOVJCGRWAXNV-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(CN1CC2=NC=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1C[C@@H](CN1CC2=NC=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

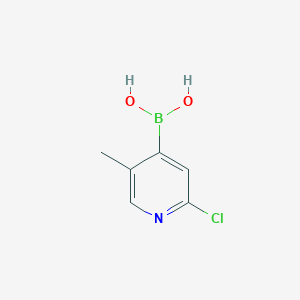

![4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2823075.png)

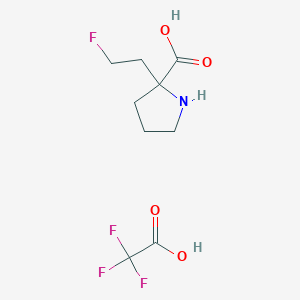

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)

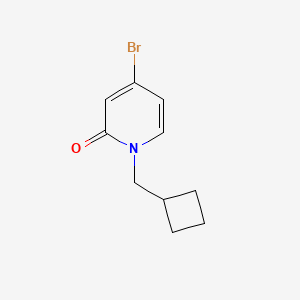

![4-(N,N-diethylsulfamoyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2823081.png)

![Ethyl [4-(acetoacetylamino)phenyl]acetate](/img/structure/B2823083.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2823086.png)

![2-(1,3-Benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2823088.png)

![N-(4-{[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823090.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2823093.png)